molecular formula C18H26O12 B147107 Hexa-O-acetyl-D-mannitol CAS No. 642-00-2

Hexa-O-acetyl-D-mannitol

Cat. No.: B147107
CAS No.: 642-00-2
M. Wt: 434.4 g/mol
InChI Key: NJVBTKVPPOFGAT-UHFFFAOYSA-N
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Description

Overview of Mannitol (B672) Derivatives in Carbohydrate Chemistry

D-mannitol, a C2 epimer of sorbitol, is a readily available and inexpensive chiral building block sourced from nature. nih.govsciepub.com Its six-carbon backbone, adorned with hydroxyl groups, provides a rich platform for chemical modification, leading to a diverse array of mannitol derivatives. These derivatives are of significant interest in carbohydrate chemistry due to their potential applications in drug delivery, biodegradable polymers, and as intermediates for synthesizing other valuable compounds. ontosight.ai

The conversion of D-mannitol into derivatives often involves the protection of its hydroxyl groups. One of the most common strategies is the formation of cyclic acetals and ketals, such as 1,2:5,6-di-O-isopropylidene-D-mannitol. unimi.itsci-hub.ru This particular derivative is a key precursor to important chiral C3 synthons. unimi.it Other modifications include the formation of anhydro rings and the introduction of various functional groups, which alter the physical and chemical properties of the parent mannitol molecule. ontosight.ai These structural modifications are crucial for directing the reactivity of the molecule in subsequent synthetic steps.

The Significance of Peracetylated Sugar Alcohols in Organic Synthesis

Peracetylation, the process of acetylating all free hydroxyl groups, is a fundamental and widely used technique in carbohydrate chemistry for protecting these reactive sites. rsc.org The resulting peracetylated sugar alcohols, like Hexa-O-acetyl-D-mannitol, are often crystalline, stable, and readily soluble in organic solvents, which facilitates their purification and handling.

The acetyl protecting groups can be easily removed under mild conditions, a process known as deacetylation, to regenerate the hydroxyl groups at a later stage in a synthetic sequence. amazonaws.com This "protecting group strategy" is indispensable for achieving regioselectivity in complex multi-step syntheses. researchgate.net Furthermore, per-O-acetylated sugars are valuable and affordable intermediates for the synthesis of natural glycosides, glycoconjugates, and various oligosaccharides. rsc.org The acetylation of sugar alcohols is frequently accomplished using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or with the aid of catalysts such as indium triflate or iron(III) chloride. rsc.orgbath.ac.ukresearchgate.net

Historical Development and Academic Context of this compound

The study of mannitol and its derivatives has a long history. The nitrated form, mannitol hexanitrate, was first prepared in 1847. huji.ac.il The development of systematic methods for the protection and manipulation of mannitol's hydroxyl groups has been a continuous area of research. The synthesis of this compound itself has been explored using various catalytic systems to improve efficiency and yield. For instance, indium triflate has been shown to be a highly effective catalyst for the exhaustive acetylation of D-mannitol at room temperature. bath.ac.uk Other methods have employed catalysts like ammonium (B1175870) salt of 12-tungstophosphoric acid and montmorillonite (B579905) clays (B1170129) (K10 or KSF). amazonaws.comresearchgate.net These advancements highlight the ongoing academic interest in developing practical and efficient synthetic routes to this important compound.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 642-00-2 biosynth.comchembk.comguidechem.com
Molecular Formula C₁₈H₂₆O₁₂ biosynth.comchembk.comguidechem.com
Molecular Weight 434.39 g/mol biosynth.comchembk.com
Melting Point 122-124 °C chembk.com
Boiling Point (Predicted) 466.8 ± 45.0 °C chembk.com
Density (Predicted) 1.248 ± 0.06 g/cm³ chembk.com
Appearance White crystalline powder nih.gov

Properties

IUPAC Name

2,3,4,5,6-pentaacetyloxyhexyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBTKVPPOFGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968159
Record name 1,2,3,4,5,6-Hexa-O-acetylhexitol
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Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7208-47-1, 5346-77-0, 642-00-2
Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
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Record name D-Glucitol, hexaacetate
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Record name Galactitol, hexaacetate
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Record name Mannitol, hexaacetate
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Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
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Record name 1,2,3,4,5,6-Hexa-O-acetylhexitol
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Record name Hexa-O-acetyl-D-glucitol
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Synthetic Methodologies for Hexa O Acetyl D Mannitol

Direct Acetylation of D-Mannitol

The most common approach for synthesizing Hexa-O-acetyl-D-mannitol is through the direct acetylation of D-mannitol. This can be achieved using various reagents and reaction conditions, ranging from conventional methods to more advanced catalytic systems.

Conventional Chemical Reagents and Reaction Conditions

Historically, the acetylation of D-mannitol has been carried out using strong acetylating agents in the presence of a base or an acid catalyst. Acetic anhydride (B1165640) is the most frequently used acetylating agent, often in combination with pyridine (B92270), which acts as both a solvent and a catalyst, neutralizing the acetic acid byproduct. Another common reagent is acetyl chloride, typically used with a base like pyridine to scavenge the hydrogen chloride gas formed during the reaction. unimi.it

The use of acetic anhydride with anhydrous sodium acetate (B1210297) is also a well-established method. In this procedure, heating the mixture leads to the formation of the hexa-acetylated product. mdpi.com Sulfuric acid can also be employed as a catalyst for the acetylation of D-mannitol with acetic anhydride. ubc.ca

These conventional methods, while effective, often require stoichiometric amounts of reagents, harsh reaction conditions, and can generate significant amounts of waste, prompting the development of more efficient and environmentally benign catalytic approaches.

Catalytic Acetylation Strategies

To overcome the limitations of conventional methods, various catalytic systems have been developed for the acetylation of D-mannitol. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysts for the acetylation of D-mannitol are soluble in the reaction medium. Metal salts such as copper(II) perchlorate (B79767) hexahydrate (Cu(ClO₄)₂·6H₂O) and aluminum triflate (Al(OTf)₃) have been shown to be highly efficient catalysts for the per-O-acetylation of sugars, including D-mannitol, under solvent-free conditions with acetic anhydride. rsc.orgresearchgate.net These catalysts are effective in small quantities and can lead to high yields in short reaction times at room temperature. researchgate.net For instance, using Al(OTf)₃, the reaction can be completed rapidly, and the catalyst's high activity allows for efficient acetylation of various alcohols and phenols. researchgate.net

CatalystReagentConditionsYieldReference
Cu(ClO₄)₂·6H₂OAcetic AnhydrideSolvent-free, Room Temp.High rsc.org
Al(OTf)₃Acetic AnhydrideSolvent-free, Room Temp.High researchgate.net

This table presents data on homogeneous catalytic acetylation of D-mannitol.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reusability. Several types of solid catalysts have been successfully employed for the synthesis of this compound.

Solid Acid Catalysts: Sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄-SiO₂) is an effective and reusable catalyst for the per-O-acetylation of carbohydrates, including D-mannitol, under solvent-free conditions. lookchem.com This method is cost-effective and provides good yields with high purity. lookchem.com Another class of solid acid catalysts are heteropolyacids, such as the ammonium (B1175870) salt of 12-tungstophosphoric acid ((NH₄)₂.₅H₀.₅PW₁₂O₄₀), which has been used for the exhaustive acetylation of D-mannitol under solvent-free conditions at room temperature, achieving a 94% yield. amazonaws.com

Clays (B1170129): Montmorillonite (B579905) clays, such as K10 and KSF, have been utilized as catalysts for the acetylation of D-mannitol with acetic anhydride, sometimes in conjunction with ultrasound irradiation to accelerate the reaction. researchgate.net These clay-catalyzed reactions can be considered environmentally friendly due to the reusability of the catalyst and often shorter reaction times. researchgate.net

Magnetic Nanoparticles: While the direct use of magnetic nanoparticles for the acetylation of D-mannitol to its hexa-acetylated form is not extensively detailed in the provided search results, the broader application of functionalized magnetic nanoparticles in organic synthesis is an active area of research. researchgate.netrsc.org D-mannitol coated maghemite nanoparticles have been synthesized for biomedical applications, indicating the compatibility of mannitol (B672) with nanoparticle systems. nih.gov The principle of using magnetically separable catalysts for ease of recovery is a key aspect of green chemistry and could be applied to this reaction.

CatalystReagentConditionsYield (%)Reference
(NH₄)₂.₅H₀.₅PW₁₂O₄₀Acetic AnhydrideSolvent-free, Room Temp., 2.5 min94 amazonaws.com
H₂SO₄-SiO₂Acetic AnhydrideSolvent-freeGood lookchem.com
Montmorillonite K10Acetic AnhydrideUltrasound- researchgate.net
Montmorillonite KSFAcetic AnhydrideUltrasound- researchgate.net

This table summarizes findings on heterogeneous catalytic acetylation of D-mannitol.

Green Chemistry Principles in Acetylation Protocols

The development of synthetic methods for this compound has increasingly focused on aligning with the principles of green chemistry. scispace.comrsc.org Key advancements include:

Use of Solvent-Free Conditions: Several catalytic methods, particularly those employing solid acid catalysts like H₂SO₄-SiO₂ and heteropolyacids, as well as homogeneous catalysts like Cu(ClO₄)₂·6H₂O and Al(OTf)₃, are performed without a solvent, which significantly reduces waste and environmental impact. rsc.orgresearchgate.netlookchem.comamazonaws.com

Energy Efficiency: Microwave-assisted synthesis has been explored as a green approach for various organic reactions, including those involving carbohydrates. univpancasila.ac.idresearchgate.nettandfonline.com This technique can lead to faster reaction times and potentially lower energy consumption compared to conventional heating. The application of ultrasound in conjunction with clay catalysts also represents an energy-efficient method. researchgate.net

Advanced Preparative Routes and Scalability

While direct acetylation is the primary route, research into advanced preparative methods and the scalability of the synthesis is ongoing. The large-scale synthesis of acetylated sugar derivatives presents challenges, but practical approaches have been developed for related compounds. For instance, a four-step sequence for the synthesis of crystalline 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose has been demonstrated on a scale greater than 100 mmol. researchgate.net

The production of D-mannitol itself can be achieved through catalytic hydrogenation of fructose-containing syrups, a process that has been scaled for commercial production. tkk.fi While the direct acetylation of D-mannitol on an industrial scale is not widely documented in the provided results, the use of efficient and recyclable heterogeneous catalysts under solvent-free conditions, such as H₂SO₄-SiO₂, is a promising avenue for developing scalable and economically viable processes. lookchem.com The ability to perform reactions on a larger scale with convenient work-up procedures is a key advantage of such systems. lookchem.com

Stereoselective Acetylation and Control of Regioselectivity

The synthesis of this compound from D-mannitol requires the acetylation of all six hydroxyl groups. While the target molecule is fully acetylated, the principles of stereoselectivity and regioselectivity are paramount in carbohydrate chemistry, particularly when synthesizing partially acetylated derivatives or when trying to control reaction pathways to maximize yield and minimize byproducts. D-mannitol possesses a C2 axis of symmetry, making the hydroxyl groups at C-1/C-6, C-2/C-5, and C-3/C-4 chemically equivalent in pairs. However, their steric and electronic environments differ, influencing their reactivity.

Standard acetylation procedures often employ acetic anhydride (Ac₂O) with a base catalyst such as pyridine or in the presence of an acid catalyst. nih.gov For instance, the treatment of related sugar thioacetals with pyridine and acetic anhydride results in peracetylation. nih.gov Another approach involves using acetyl bromide in dioxane, which has been used to synthesize 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol from D-mannitol, indicating a method for acetylation. conicet.gov.ar

Controlling regioselectivity—the selective reaction of specific hydroxyl groups—is typically achieved by using protecting groups. For D-mannitol, this often involves the formation of cyclic acetals, such as isopropylidene ketals (acetonides), at the 1,2- and 5,6-positions to protect these primary and adjacent secondary hydroxyls. unimi.it This strategy leaves the C-3 and C-4 hydroxyls available for subsequent reactions. While the goal for this compound is complete acetylation, understanding these selective protection-acetylation strategies is fundamental for controlling the synthesis of complex carbohydrate derivatives. dovepress.combeilstein-journals.org For example, the synthesis of other complex molecules from D-mannitol involves steps like selective deprotection of one protecting group followed by acetylation of the newly exposed hydroxyl group. dovepress.commdpi.com

The choice of catalyst can also influence the reaction. Studies have shown that solid acid catalysts, such as clays like K10 or KSF, can be used for the exhaustive acetylation of D-mannitol with acetic anhydride under solvent-free conditions, providing good yields of this compound. researchgate.net

Table 1: Reagents and Conditions for Acetylation of D-Mannitol and Related Sugars

Starting Material Reagents Conditions Product Yield Source
D-Mannitol Acetic Anhydride, K10 or KSF Clay Solvent-free, Room Temperature This compound 67-70% researchgate.net
D-Mannitol Acetyl Bromide, Dioxane Not specified 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol Not specified conicet.gov.ar
D-Mannose Thioacetal Acetic Anhydride, Pyridine Not specified Peracetylated Thioacetal Not specified nih.gov
Diol intermediate from D-mannitol Acetic Anhydride, Et₃N, DMAP, CH₂Cl₂ 0°C, 1 hour Acetylated product 90% dovepress.com

This table summarizes various acetylation methods relevant to D-mannitol and its derivatives, highlighting different reagents, catalysts, and resulting yields.

Large-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires a focus on process optimization to ensure cost-effectiveness, efficiency, safety, and environmental sustainability. While specific large-scale production data for this compound is not extensively published, principles can be drawn from scalable syntheses of related carbohydrate derivatives and general chemical process optimization.

A key aspect of large-scale synthesis is the use of simple, high-yielding reaction steps and purification methods that are amenable to scale-up, such as crystallization rather than chromatography. researchgate.net For instance, a practical, multi-step synthesis of a similar hexa-acetylated sugar on a scale greater than 100 mmol was achieved with only two recrystallization steps required for purification, yielding 41 grams of the target compound. researchgate.net This highlights the importance of developing a process that results in a crystalline product.

Furthermore, optimizing reaction conditions such as temperature, reaction time, and stoichiometry is crucial. For the enzymatic production of mannitol itself, model-based optimization of batch reactors is used to maximize yield and productivity by fine-tuning parameters like enzyme and substrate concentrations. mdpi.com These principles of process modeling and optimization are directly applicable to the chemical synthesis of its derivatives like this compound to maximize throughput and minimize waste.

Table 2: Key Considerations for Large-Scale Synthesis and Process Optimization

Optimization Parameter Strategy Benefit Source
Purification Design synthesis to yield a crystalline product. Avoids costly and time-consuming chromatographic purification; enables purification by recrystallization. researchgate.net
Catalysis Use of recyclable solid acid catalysts (e.g., clays). Reduces waste, lowers cost, environmentally friendly ("green chemistry"). researchgate.net
Reaction Conditions Solvent-free reactions. Reduces solvent waste and cost, simplifies product work-up. researchgate.net
Process Control Model-based dynamic optimization of batch processes. Maximizes productivity and conversion rates; minimizes reaction time and resource use. mdpi.com
Atom Economy Employ high-yielding reaction steps. Maximizes the incorporation of starting materials into the final product, reducing waste. researchgate.net

This table outlines strategies for optimizing the large-scale production of this compound, focusing on efficiency, cost, and environmental impact.

Applications in Advanced Organic Synthesis and Material Science

Chiral Pool Utilization and Stereocenter Preservation

As a member of the "chiral pool," Hexa-O-acetyl-D-mannitol provides a readily available source of stereocenters, which are essential for the synthesis of enantiomerically pure compounds. scripps.eduresearchgate.net The defined stereochemistry of the mannitol (B672) backbone is preserved and transferred throughout synthetic sequences, enabling the construction of specific stereoisomers of target molecules. scripps.edu

This compound is a key precursor for the generation of smaller, stereochemically defined building blocks known as chiral C3-synthons. A prominent example is the synthesis of (R)-2,3-O-isopropylideneglyceraldehyde, a versatile three-carbon unit, which can be derived from D-mannitol in a two-step process. scripps.edu This aldehyde and other similar synthons are instrumental in the asymmetric synthesis of a wide array of complex organic molecules. The conversion of D-mannitol into these valuable building blocks underscores its importance in providing access to enantiopure starting materials for multi-step syntheses. scripps.eduresearchgate.net

The chiral framework of this compound is leveraged in the total synthesis of various complex natural products and their analogues. For instance, D-mannitol has been employed as the chiral starting material for the synthesis of (-)-Microcarpalide, a metabolite that targets actin. researchgate.net It has also been used in the synthesis of (+)-Boronolide, a natural product with multiple contiguous asymmetric centers. researchgate.net Furthermore, derivatives of D-mannitol have been utilized to create novel chiral phospholanes that serve as ligands in asymmetric hydrogenation reactions, achieving high enantioselectivity. organic-chemistry.org The applications extend to the preparation of monomers for regioregular polyamides and chiral thioureas for asymmetric Henry reactions. nih.govresearchgate.net

Role as a Key Intermediate in Glycoside Synthesis

The field of glycoscience benefits from the use of acetylated sugar alcohols like this compound as precursors in the synthesis of glycosides, which are molecules where a sugar is bound to another functional group.

While direct synthesis of glycoside antibiotics from this compound is a specialized area, the broader context of carbohydrate chemistry often involves the use of protected sugar derivatives in the assembly of complex oligosaccharides and glycoconjugates, which are components of many antibiotics. The synthesis of such intricate molecules often relies on the availability of versatile building blocks derived from common sugars.

This compound serves as a foundational molecule for the synthesis of higher-carbon sugar alcohols. acs.orgnih.govresearchgate.net These elongated sugar alcohols are of interest as potential phase change materials due to their predicted high thermal storage densities. acs.orgnih.govresearchgate.net For example, computational studies have suggested that manno-configured higher-carbon sugar alcohols, which maintain the 1,3-anti-relationship of the hydroxyl groups found in D-mannitol, could possess outstandingly high latent heats of fusion. nih.govresearchgate.net Synthetic routes have been developed to extend the carbon backbone of D-mannose, a related sugar, to produce these higher-carbon sugar derivatives. nih.gov

Derivatization for Specific Research and Analytical Applications

The acetyl groups of this compound can be selectively removed or replaced to introduce other functionalities, leading to a wide range of derivatives with tailored properties for specific applications. For example, derivatives of D-mannitol have been synthesized to act as monomers for the creation of new regioregular AABB-type polyamides. nih.gov This derivatization allows for the incorporation of the chiral sugar alcohol backbone into polymer chains, potentially imparting unique properties to the resulting materials.

PropertyValue
Molecular Formula C18H26O12
Molecular Weight 434.394 g/mol
CAS Number 642-00-2
IUPAC Name [(2R,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate (B1210297)
Synonyms D-Mannitol hexaacetate, Mannitol hexaacetate

Spectroscopic and Advanced Analytical Characterization of Hexa O Acetyl D Mannitol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy of Hexa-O-acetyl-D-mannitol provides key information about the number of different types of protons and their connectivity. In a typical ¹H NMR spectrum of this compound, the protons of the acetyl groups give rise to sharp singlet peaks in the upfield region, while the protons on the mannitol (B672) backbone appear as a more complex set of multiplets in the downfield region due to spin-spin coupling.

The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard. For this compound, the acetyl protons typically resonate around 2.0-2.2 ppm. The protons attached to the carbon backbone (H-1, H-2, H-3, H-4, H-5, and H-6) are shifted further downfield due to the deshielding effect of the neighboring acetate (B1210297) groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ) in ppm
Acetyl Protons ~2.0 - 2.2 (multiple singlets)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the acetyl groups are the most deshielded and appear at the downfield end of the spectrum, typically in the range of 169-171 ppm. The methyl carbons of the acetyl groups are found in the upfield region, usually around 20-21 ppm. The carbons of the D-mannitol backbone resonate in the intermediate region, with their exact chemical shifts influenced by the attached acetate groups. A study by Chatterjee et al. provides specific chemical shift data for this compound in CDCl₃. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound rsc.org

Carbon Atom Chemical Shift (δ) in ppm (in CDCl₃)
C=O (acetyl) 170.6, 170.2, 169.8
C1, C6 61.9
C2, C5 68.7
C3, C4 68.9

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms within a molecule, which is crucial for assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the protons along the C1 to C6 backbone, allowing for a sequential walk-through of the proton assignments. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. researchgate.nethmdb.ca For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H1/H6 with C1/C6, H2/H5 with C2/C5, and H3/H4 with C3/C4, as well as the acetyl protons with their corresponding methyl carbons. This provides a direct link between the proton and carbon skeletons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.netresearchgate.net In the context of this compound, HMBC is particularly useful for confirming the placement of the acetyl groups. It would show correlations between the protons on the mannitol backbone (e.g., H1) and the carbonyl carbon of the adjacent acetyl group, as well as between the acetyl protons and the carbon of the mannitol backbone to which the acetyl group is attached.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₈H₂₆O₁₂), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The molecular weight of this compound is 434.39 g/mol . biosynth.com Analysis of the fragmentation patterns can provide further structural confirmation. hmdb.ca

Hyphenated Mass Spectrometry Techniques (e.g., HPLC-MS)

Hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), combine the separation power of chromatography with the detection capabilities of mass spectrometry. HPLC can be used to separate this compound from any impurities or related compounds in a mixture. The eluent from the HPLC column is then introduced into the mass spectrometer, which provides mass information for the separated components.

While specific HPLC-MS studies on this compound are not extensively reported, the technique is widely used for the analysis of related compounds like D-mannitol. sciepub.com An HPLC-MS method for this compound would typically involve a suitable reversed-phase or normal-phase column for separation, followed by electrospray ionization (ESI) to generate ions for mass analysis. This would allow for both the quantification and confirmation of the identity of the compound in complex samples.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present within a molecule. By analyzing how a molecule interacts with infrared radiation, specific vibrational modes corresponding to different bonds can be detected, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for the qualitative analysis of this compound. The presence of acetyl groups and the carbon backbone are clearly identifiable through their characteristic absorption bands. The FT-IR spectrum of D-mannitol, the precursor to its acetylated form, shows a prominent broad peak around 3400 cm⁻¹ which is attributed to the O-H stretching vibrations of its multiple hydroxyl groups. mdpi.com Additionally, C-H stretching vibrations in the –CH and –CH₂ groups of D-mannitol are observed at approximately 2956 cm⁻¹ and 2903 cm⁻¹, respectively. mdpi.com

Upon acetylation to form this compound, the broad O-H stretching band disappears, and new, strong absorption bands characteristic of the ester functional groups appear. A significant peak emerges in the region of 1730-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the acetate groups. researchgate.net The presence of C-O stretching vibrations, also from the acetyl groups, can be observed in the fingerprint region of the spectrum.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2950C-H stretchAliphatic CH, CH₂
1730-1750C=O stretchEster (acetyl)
~1230C-O stretchEster (acetyl)

X-ray Crystallography for Solid-State Structure Determination

For acetylated mannitol derivatives, single-crystal X-ray analysis has been instrumental in confirming their molecular structure and conformation. For instance, the structure of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol was determined to have an asymmetric conformation in the solid state, crystallizing in a monoclinic space group P2(1). nih.gov The furanoid ring in this derivative was found to adopt an envelope conformation. nih.gov While specific crystallographic data for this compound is not as readily available in the provided results, the analysis of similar structures highlights the power of this technique. The crystal structure of a related compound, 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol, was solved and found to be orthorhombic, with the space group P212121. cdnsciencepub.com

Table 2: Representative Crystallographic Data for an Acetylated Mannitol Derivative

ParameterValue
Crystal SystemMonoclinic nih.gov
Space GroupP2(1) nih.gov
a (Å)8.9608(4) nih.gov
b (Å)8.6348(5) nih.gov
c (Å)9.6468(4) nih.gov
β (°)96.139(4) nih.gov
Z2 nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. In the analysis of D-mannitol and its derivatives, GC is often employed after a derivatization step to increase the volatility of the analytes. sciepub.comsciepub.com For instance, D-mannitol can be acetylated to form this compound, which is more suitable for GC analysis. sciepub.comsciepub.com

A typical GC analysis involves injecting the sample into a heated port, where it is vaporized and carried by a carrier gas (such as nitrogen or helium) through a capillary column. sciepub.comsciepub.com The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. A flame-ionization detector (FID) is commonly used for detection. sciepub.comsciepub.com In one study, the GC analysis of acetylated D-mannitol showed a symmetrical peak at 7.4 minutes. sciepub.com

Table 3: Typical Gas Chromatography (GC) Parameters for Acetylated Mannitol Analysis

ParameterValue
ColumnWCOT fused silica (B1680970) capillary column (30 m × 0.25 mm × 0.25 μm) sciepub.comsciepub.com
Carrier GasNitrogen sciepub.comsciepub.com
Flow Rate15 mL/min sciepub.comsciepub.com
Injector Temperature250°C sciepub.comsciepub.com
Detector Temperature280°C sciepub.comsciepub.com
Oven ProgramInitial 250°C (1 min), ramp 20°C/min to 220°C, hold for 10 min sciepub.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not easily vaporized, such as D-mannitol itself. sciepub.comsciepub.com HPLC analysis of D-mannitol has been performed using an ion-exchange column with a refractive index (RI) detector. sciepub.comlabshake.com In one analysis, D-mannitol showed a symmetrical peak at a retention time of 10.0 minutes. sciepub.comsciepub.com

For the analysis of this compound, reversed-phase HPLC would be a suitable method, where a nonpolar stationary phase is used with a polar mobile phase. The separation would be based on the hydrophobic character of the acetylated compound.

Table 4: High-Performance Liquid Chromatography (HPLC) Parameters for D-Mannitol Analysis

ParameterValue
ColumnCarbomix Ca-NP5 (5 μm, 7.8 mm × 300 mm) sciepub.com
Mobile PhaseUltrapure water sciepub.com
Flow Rate0.3 mL/min sciepub.com
Column Temperature35°C sciepub.com
DetectorRefractive Index (RI) sciepub.com
Injection Volume20 μL sciepub.com

Column chromatography is a widely used method for the purification of chemical compounds from a mixture on a preparative scale. In the synthesis of this compound, column chromatography is a crucial step to isolate the pure product from unreacted starting materials and byproducts.

Silica gel is a commonly used stationary phase for the purification of acetylated sugars. rsc.orgcdnsciencepub.com The separation is achieved by eluting the mixture through the column with a suitable solvent system (mobile phase). A typical mobile phase for the purification of this compound is a mixture of ethyl acetate and petroleum ether. rsc.org In one reported purification, a 20% ethyl acetate in petroleum ether mixture was used to elute the desired product from the column. rsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov

Table 5: Column Chromatography Parameters for the Purification of this compound

ParameterDescription
Stationary PhaseSilica gel rsc.orgcdnsciencepub.com
Mobile PhaseEthyl acetate/Petroleum Ether (e.g., 20:80 v/v) rsc.org
Elution ModeGradient or Isocratic
DetectionThin-Layer Chromatography (TLC) nih.gov

Thermal Analysis Techniques for Material Characterization (e.g., TGA, DTA, DSC)

The thermal properties of this compound, a fully acetylated derivative of the sugar alcohol D-mannitol, are distinct from its precursor. While extensive data exists for D-mannitol, which is widely used as an excipient and a phase-change material, specific thermal analysis findings for its hexa-acetylated form are more specialized.

Differential Scanning Calorimetry (DSC) is employed to determine the melting point and enthalpy of fusion. For this compound, a melting point in the range of 122-124°C has been reported. chemnet.com This is significantly lower than that of D-mannitol, which melts at approximately 167-168°C. researchgate.net The acetylation of the hydroxyl groups into ester groups weakens the intermolecular hydrogen bonding network that dominates in solid D-mannitol, leading to a lower melting temperature. DSC analysis would typically show a sharp endothermic peak corresponding to this melting transition. The area under this peak allows for the calculation of the enthalpy of fusion, a critical parameter for understanding the energy required to induce the phase change.

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the compound. While specific TGA data for this compound is not widely published in detailed graphical form, the analysis of related acetylated polymers offers some insight. For instance, a polymer containing tetra-O-acetyl-D-mannitol units, Poly(2,3,4,5-tetra-O-acetyl-D-mannitol-hexylurethane), was found to begin decomposition at 213°C. sciepub.com This suggests that the acetylated mannitol structure possesses a degree of thermal stability. A typical TGA curve for this compound would be expected to show a stable mass up to a certain temperature, beyond which a significant weight loss would occur, indicating decomposition. This decomposition would likely happen in stages, corresponding to the loss of the acetyl groups and subsequent breakdown of the carbon backbone.

Differential Thermal Analysis (DTA) , similar to DSC, detects temperature differences between the sample and a reference material as they are heated. It reveals phase transitions such as melting, as well as exothermic or endothermic decomposition processes. A DTA curve for this compound would show an endotherm at its melting point. At higher temperatures, exothermic peaks might be observed, corresponding to the energy released during oxidative decomposition.

The following table summarizes the expected thermal events for this compound based on available data and analysis of related compounds.

Thermal Analysis TechniqueObserved EventApproximate Temperature (°C)Significance
DSC/DTA Melting (Endotherm)122 - 124 chemnet.comPhase transition from solid to liquid.
TGA Onset of Decomposition> 200 (estimated)Indicates the limit of thermal stability.
DTA Decomposition (Exotherm)> 213 (estimated)Chemical breakdown of the molecule.

Detailed research would be required to populate a more comprehensive data table with specific values for enthalpy of fusion, precise decomposition stages, and the influence of heating rate and atmosphere on these thermal events. However, the fundamental principles of thermal analysis indicate that this compound is a crystalline solid with a well-defined melting point and a thermal stability profile that can be precisely characterized by these techniques.

Mechanistic and Biochemical Relevance of Acetylated Mannitol Derivatives

Role in Carbohydrate Linkage Analysis (e.g., permethylation/peracetylation derivatives)

Hexa-O-acetyl-D-mannitol and similar peracetylated alditol derivatives are crucial tools in the structural elucidation of complex carbohydrates, particularly in a widely used method known as methylation analysis. This technique is a cornerstone for determining the positions of glycosidic linkages in polysaccharides and oligosaccharides.

Permethylation: All free hydroxyl (-OH) groups in the intact polysaccharide are converted to methyl ethers (-OCH₃) using a reagent like methyl iodide. This step protects the original free hydroxyls.

Hydrolysis: The permethylated polysaccharide is then hydrolyzed, breaking all glycosidic bonds and liberating partially methylated monosaccharides. The hydroxyl groups that are now present on these monomers are the ones that were originally involved in glycosidic linkages.

Reduction: The partially methylated monosaccharides are reduced, typically with sodium borohydride, to their corresponding alditols. For instance, partially methylated mannose is reduced to a partially methylated mannitol (B672) derivative. This step prevents the formation of multiple isomers (anomers) in the subsequent analysis.

Peracetylation: The newly formed hydroxyl groups on the partially methylated alditols are then acetylated. researchgate.netnih.gov In the case of a mannitol derivative, this step yields a partially methylated, partially acetylated mannitol. The positions of the acetyl groups directly correspond to the positions of the original glycosidic linkages in the parent polysaccharide. nih.gov

The resulting PMAAs are volatile compounds that can be readily separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.govpnas.org By analyzing the fragmentation pattern in the mass spectrum of each PMAA, researchers can determine which carbon atoms were acetylated, and thus, deduce the linkage pattern of the original carbohydrate. nih.govnih.govconicet.gov.ar For example, the identification of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-mannitol would indicate that the original mannose residue was linked at the C1 and C5 positions within the polysaccharide.

The peracetylation step enhances the volatility and stability of the derivatives, ensuring sharp, well-resolved peaks in the gas chromatogram, which is essential for accurate quantification and identification. researchgate.net

Enzymatic Modifications and Biotransformations In Vitro

While chemical methods are used to synthesize this compound, its modification, particularly the removal of acetyl groups, can be achieved with high precision using enzymes in vitro. This enzymatic deacetylation is a significant area of research, offering green and highly selective alternatives to chemical deprotection strategies.

The primary enzymes employed for the in vitro biotransformation of acetylated sugars are hydrolases, specifically esterases and lipases. acs.org These enzymes catalyze the hydrolysis of ester bonds, liberating the acetyl groups from the sugar alcohol backbone. pnas.org

Key Enzyme Classes and Findings:

Lipases: Lipases (EC 3.1.1.3) are remarkably versatile biocatalysts that can function in both aqueous and non-aqueous environments. They have been extensively used for the regioselective deacylation of peracetylated carbohydrates. researchgate.netacs.org For instance, lipases from Candida antarctica (CAL-B), Candida rugosa (CRL), and Pseudomonas species have demonstrated the ability to selectively remove acetyl groups from specific positions on a sugar ring, often with high yields. researchgate.netconicet.gov.arscielo.br The regioselectivity is highly dependent on the enzyme source, the substrate, and the reaction conditions (e.g., solvent, temperature). researchgate.netconicet.gov.ar This enzymatic approach allows for the synthesis of specific, partially acetylated mannitol derivatives that would be challenging to produce through conventional chemical methods.

Acetyl Xylan Esterases (AcXEs): These enzymes (EC 3.1.1.72) naturally function to remove acetyl groups from xylan, a major component of plant hemicellulose. nih.govmdpi.com In vitro, AcXEs from various fungal and bacterial sources have shown activity on a range of acetylated sugars. nih.govnih.gov They are part of the Carbohydrate Esterase (CE) families and can be highly specific for certain positions on the sugar backbone. pnas.org

Other Carbohydrate Esterases: A broad range of other carbohydrate esterases can deacetylate acetylated sugars. For example, a cellulose (B213188) acetate (B1210297) esterase from Neisseria sicca has been shown to regioselectively deacetylate acetylated methyl glycosides. nih.govtandfonline.com Such enzymes could potentially be applied to this compound to generate specific isomers. Research into esterases from gut microbiota has also revealed enzymes that specifically deacetylate complex mannans, highlighting a natural precedent for enzymatic activity on acetylated mannose-containing structures. pnas.org

The table below summarizes findings from studies on the enzymatic deacetylation of various peracetylated sugar models, which are analogous to this compound.

Enzyme ClassEnzyme SourceSubstrate TypeKey Finding
Lipase Pseudomonas stutzeriPeracetylated MonosaccharidesHigh activity and regioselectivity for the anomeric position. researchgate.net
Lipase Candida rugosa (CRL)Peracetylated FuranosidesCatalyzed regioselective deacetylation to produce di-O-acetyl derivatives. conicet.gov.ar
Lipase Candida antarctica (CAL-B)Peracetylated RibonolactoneEfficiently catalyzed regioselective alcoholysis to produce di-O-acetyl derivatives. scielo.br
Acetyl Mannan Esterase (AcME) Roseburia intestinalisAcetylated GalactoglucomannanTwo specific esterases (RiCE2 and RiCE17) work cooperatively to deacetylate complex mannans. pnas.org
Cellulose Acetate Esterase Neisseria siccaAcetylated Methyl GlycosidesShowed distinct regioselectivity, rapidly deacetylating the C-3 position of methyl-β-D-glucopyranoside tetraacetate. nih.govtandfonline.com

These in vitro biotransformations are of significant interest for green chemistry and for the production of fine chemical intermediates. The ability to use enzymes to selectively add or remove acetyl groups from a molecule like D-mannitol opens up pathways for creating novel building blocks for drug synthesis and materials science.

Computational and Theoretical Studies on Hexa O Acetyl D Mannitol

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are employed to explore the vast conformational space of flexible molecules such as Hexa-O-acetyl-D-mannitol. The rotation around its numerous single bonds results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformation. Understanding this conformational landscape is key to deciphering its physical properties and biological interactions.

The linear and flexible nature of the mannitol (B672) backbone, combined with the bulky acetyl groups, allows for a multitude of spatial arrangements. Computational studies on related acyclic polyols have shown that intramolecular hydrogen bonding between vicinal hydroxyl groups is a significant factor in determining preferred conformations. nih.gov For this compound, while the hydroxyl protons are replaced by acetyl groups, weak C-H···O hydrogen bonds and steric and electrostatic interactions between the acetyl moieties become the dominant forces governing its three-dimensional structure.

Accurate molecular dynamics (MD) simulations and conformational analyses rely on robust and well-validated force fields. A force field is a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms. For a molecule like this compound, the parameters for the aliphatic backbone, ether-like linkages of the acetate (B1210297) groups, and the carbonyl groups are critical.

The development of force fields for polyols and their derivatives, such as those in the CHARMM and AMBER families, involves a meticulous parameterization process. acs.orgnih.gov Initial parameters are often transferred from existing data for smaller, related molecules like alkanes and hexopyranose carbohydrates. nih.gov These are then refined by fitting to high-level quantum mechanical (QM) data and validated by comparing simulation results with experimental data.

Key steps in force field development for acetylated polyols include:

Parameter Optimization: Torsional (dihedral) angle parameters are particularly crucial for flexible acyclic molecules. They are typically fit to QM potential energy scans calculated for a large number of conformations. nih.gov For example, over 1500 conformations were used to parameterize torsional terms for polyol chains in the CHARMM force field. nih.gov

Charge Derivation: Atomic partial charges are optimized to reproduce the QM electrostatic potential (ESP) around the molecule, ensuring an accurate description of intermolecular interactions, such as those with water. acs.org

Validation: The force field's validity is tested by its ability to reproduce known experimental properties. This includes condensed-phase data like crystal lattice parameters, densities, diffusion coefficients of aqueous solutions, and NMR coupling constants. nih.gov Studies have demonstrated good agreement between simulated and experimental properties for related polyols using specifically developed force fields. acs.org

The table below summarizes typical atom types and non-bonded parameters from the CHARMM36 force field that would be relevant for modeling this compound.

Atom TypeDescriptionPartial Charge (e)Lennard-Jones ε (kJ/mol)Lennard-Jones Rmin/2 (Å)
CTL2Aliphatic CH2 Carbon-0.09-0.0782.010
HAL2Aliphatic CH2 Hydrogen0.045-0.0221.340
OACEster Oxygen (C-O-C=O)-0.36-0.1201.700
CCarbonyl Carbon0.55-0.1102.000
OCarbonyl Oxygen-0.55-0.1201.700
CT3Methyl Carbon (in Acetyl)-0.27-0.0782.040
HAMethyl Hydrogen (in Acetyl)0.09-0.0221.320

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations are fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions.

By solving approximations of the Schrödinger equation, QC methods can determine a variety of electronic properties:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's surface reveals regions of positive and negative potential. For this compound, the carbonyl oxygens of the acetyl groups are expected to be regions of strong negative potential, making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors.

Atomic Charges: QC calculations can provide more accurate atomic charges than those derived empirically for force fields, which can be used to analyze charge distribution and reactivity.

Studies on related acetylated carbohydrates and mannitol derivatives have utilized DFT methods like B3LYP to analyze conformational energies and geometries, providing a basis for what to expect for this compound. huji.ac.ilresearchgate.net

Calculated PropertySignificance for this compound
HOMO/LUMO EnergiesIndicates sites for nucleophilic/electrophilic attack and overall kinetic stability.
Electrostatic Potential (ESP) MapVisualizes electron-rich (e.g., carbonyl oxygens) and electron-poor sites, predicting interaction points.
Mulliken/NBO Atomic ChargesQuantifies the electron distribution, identifying reactive atoms.
Molecular Dipole MomentDetermines overall polarity, affecting solubility and bulk dielectric properties.
Vibrational FrequenciesPredicts the infrared (IR) spectrum, allowing for comparison with experimental data to confirm structure. researchgate.net

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including identifying short-lived intermediates and high-energy transition states (TS). For this compound, simulations can model reactions such as hydrolysis of the ester groups or enzymatic deacetylation.

The general approach involves:

Mapping the Potential Energy Surface (PES): Calculations are performed to determine the energies of reactants, products, intermediates, and transition states.

Locating Transition States: Algorithms are used to find the first-order saddle point on the PES that connects reactants and products. This is the transition state, the highest energy point along the reaction coordinate.

Frequency Analysis: A frequency calculation on the TS geometry confirms it is a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. huji.ac.il

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. huji.ac.il

For example, the base-catalyzed hydrolysis of an acetyl group would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Simulations could model this process, calculating the activation energy and characterizing the tetrahedral intermediate. Similarly, studies on enzyme-catalyzed reactions, such as the "Ping-Pong" mechanism proposed for some acetyltransferases, use computational methods to support the existence of reaction intermediates, like an acetyl-cysteine adduct. nih.gov Comparing the transition state energies for reactions at different positions on the mannitol backbone could also explain observed regioselectivity in chemical reactions. cdnsciencepub.com

Prediction of Stereochemical Outcomes and Molecular Interactions

Theoretical calculations are highly effective in predicting and explaining the stereochemical outcomes of reactions involving chiral molecules. For reactions involving this compound or its precursors, computational models can predict which diastereomer is more likely to form by comparing the energies of the different diastereomeric transition states.

For instance, in the addition of a nucleophile to a carbonyl group adjacent to a chiral center, models like the Felkin-Anh model provide a qualitative prediction of the stereochemical outcome. hbni.ac.in Computational chemistry can quantify this by calculating the energies of the competing transition states. The product distribution is related to the difference in the free energies of activation (ΔΔG‡) for the formation of the different stereoisomers. A lower energy transition state implies a faster reaction rate and thus a more abundant product.

In a broader context, simulations of molecular interactions are vital. This includes:

Solute-Solvent Interactions: MD simulations can model the hydration shell of this compound, revealing how water molecules are organized around it and quantifying the hydration free energy. acs.org

Host-Guest Binding: If this compound were to act as a ligand, docking simulations and MD could be used to predict its binding mode and affinity to a receptor's active site. Such in silico analyses are common in drug discovery and have been used to identify potential inhibitors for enzymes involved in ganglioside metabolism. mdpi.com

Self-Assembly: Simulations can explore how molecules of this compound interact with each other in the condensed phase, providing insight into crystal packing forces or aggregation in solution.

Computational studies on the indium-mediated acyloxyallylation of aldoses to form higher-carbon sugar alcohols have shown that the stereochemical outcome can be consistently predicted, and these predictions align well with experimental results. nih.gov This demonstrates the power of computational methods to guide synthetic efforts by predicting which reaction conditions will favor the desired stereoisomer.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Hexa-O-acetyl-D-mannitol?

  • Synthesis : The acetylation of D-mannitol using montmorillonite K10 or KSF clays under ultrasound irradiation yields this compound with 67–70% efficiency. Reaction conditions (e.g., catalyst type, solvent, temperature) significantly impact yield .
  • Characterization : 1^1H NMR is critical for confirming structure. Key markers include proton shifts and coupling constants consistent with full acetylation (e.g., δ 5.0–5.5 ppm for acetylated hydroxyl protons) . The compound’s CAS number (5346-76-9) and molecular formula (C18_{18}H26_{26}O12_{12}) aid in database verification .

Q. How does acetylation alter the physicochemical properties of D-mannitol?

  • Acetylation increases lipophilicity, reducing water solubility compared to D-mannitol. This modification enhances stability in organic solvents, making it suitable for esterification reactions or prodrug design. Melting points and spectral data (e.g., IR carbonyl stretches ~1740 cm1^{-1}) differentiate it from the parent compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound synthesis yields?

  • Catalyst Screening : Compare acidic catalysts (e.g., K10 vs. KSF clays) under ultrasonic irradiation to reduce reaction time and byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance acetyl group transfer. Monitor reaction progress via TLC or in-situ FTIR.
  • Yield Contradictions : Discrepancies in reported yields (e.g., 67% vs. 70% for K10 vs. KSF) may arise from moisture sensitivity or incomplete acetylation. Use Karl Fischer titration to control solvent dryness and 13^{13}C NMR to quantify residual hydroxyl groups .

Q. What analytical challenges arise in validating the stereochemical purity of this compound?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomeric impurities. Validate methods using optical rotation ([α]D_D values) .
  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration but requires high-purity crystals. Challenges include crystal polymorphism; address this via solvent screening (e.g., ethanol/water mixtures) .

Q. How can researchers resolve contradictions in spectral data across studies?

  • NMR Reproducibility : Variations in 1^1H NMR shifts may stem from solvent (CDCl3_3 vs. DMSO-d6_6) or temperature. Always report experimental conditions and reference internal standards (e.g., TMS) .
  • Cross-Validation : Pair NMR with mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular ion peaks (e.g., m/z 434.3 for [M+Na]+^+) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.